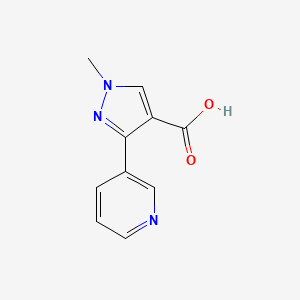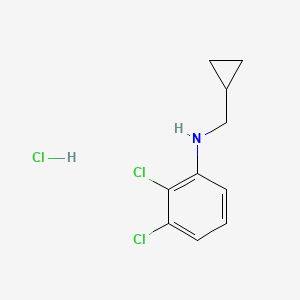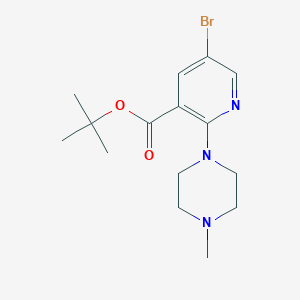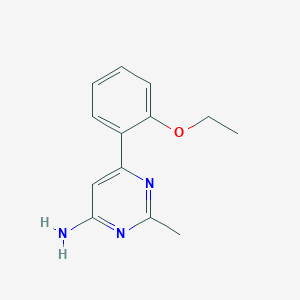
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, sildenafil, a related compound, is synthesized by reacting 5-[2-ethoxyphenyl]-1-methyl-3-n-propyl-1,6-dihydro-1H-pyrazolo [4,3-d] pyrimidin-7-one with chlorosulfonic acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the oxidation reactions of 4,7- and 6,7-dihydroazolo[1,5-а]pyrimidines with bromine have been analyzed .Scientific Research Applications
Synthesis and Chemical Transformations
- Novel derivatives of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones were synthesized through a multi-step process, starting from β-aryl glutaconic acid, showcasing a method for creating a variety of compounds for further biological evaluation (Patel, Gandhi, & Sharma, 2010).
- Investigations into heterocyclic halogeno compounds with nucleophiles revealed the conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine, highlighting a pathway for synthesizing pyrimidine derivatives through ring transformations (Hertog, Plas, Pieterse, & Streef, 2010).
Biological Activity and Application
- A study on the general synthesis of 4-aryloxy-6-methylpyrimidin-2-amines discussed their main fragmentation pathway under positive electrospray ionization, shedding light on the structural stability and potential applications of these compounds in biological contexts (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).
- The antimicrobial activity of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives was evaluated, indicating the potential of these compounds as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
- Research into 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines revealed their pronounced antituberculous effect, demonstrating the potential medicinal applications of these derivatives (Erkin & Krutikov, 2007).
Safety and Hazards
properties
IUPAC Name |
6-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-17-12-7-5-4-6-10(12)11-8-13(14)16-9(2)15-11/h4-8H,3H2,1-2H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYZWVNKZRVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NC(=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B1490512.png)
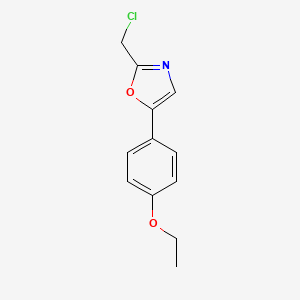
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)
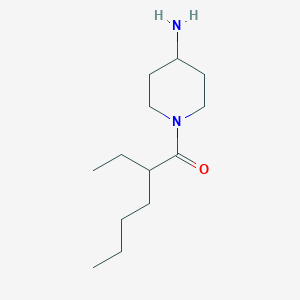
![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)
